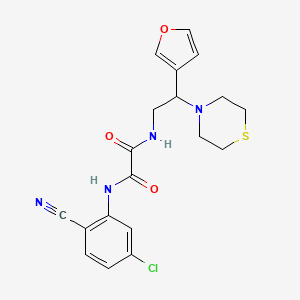
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as CT-322 or sunitinib malate, and it is a tyrosine kinase inhibitor that has been studied for its anti-tumor effects.
Scientific Research Applications
Synthesis and Biological Activities
Novel Compound Synthesis
Research efforts have focused on synthesizing new compounds with potential antimicrobial and antifungal activities. For instance, compounds derived from chromonyl-2(3H)-furanone have shown promising antimicrobial activities against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Aspergillus flavus and Candida albicans (Ramadan & El‐Helw, 2018).
Anticancer Applications
Some synthesized compounds, particularly those incorporating furan moieties, have been evaluated for their potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997). Additionally, certain derivatives have shown significant cytotoxic activities against cancer cell lines, highlighting their potential as anticancer agents (Badawey & Kappe, 1997).
DNA Binding and Structural Analysis
Investigations into the DNA-binding properties and cytotoxic activities of dissymmetrical N,N'-bis(substituted)oxamide compounds and their complexes have provided insights into their potential therapeutic applications. For example, studies have shown that these compounds can interact with DNA through intercalation, which is consistent with their anticancer activities (Cui et al., 2011).
Catalytic Activities and Synthetic Applications
Catalysis and Synthesis
Research has also highlighted the use of N,N'-bisoxalamides in enhancing the catalytic activity in Cu-catalyzed coupling reactions, which is significant for the synthesis of various pharmaceutical and bioactive compounds. For instance, N,N'-bis(furan-2-ylmethyl)oxalamide has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, facilitating the synthesis of pharmaceutically important building blocks (Bhunia et al., 2017).
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-15-2-1-13(10-21)16(9-15)23-19(26)18(25)22-11-17(14-3-6-27-12-14)24-4-7-28-8-5-24/h1-3,6,9,12,17H,4-5,7-8,11H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKIQAVSQDUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

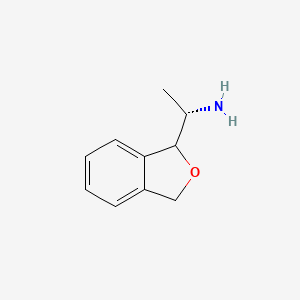
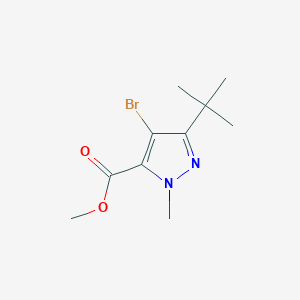

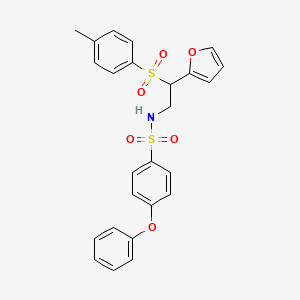
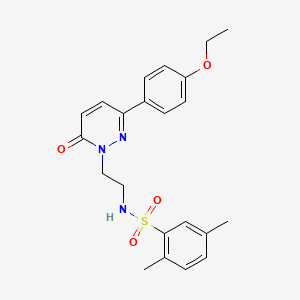
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclohexylacetamide](/img/structure/B2567999.png)

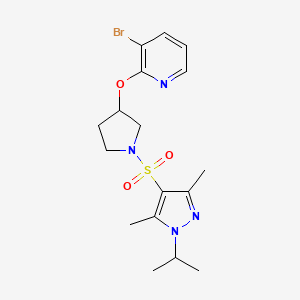
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2568002.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)
![N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2568004.png)
![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)